4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothieno pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include n-BuLi, DMF, and various protecting groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can be used to replace specific functional groups with others, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The benzothieno pyrimidine core is known for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothieno pyrimidine core can bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzothieno pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.
Ethoxyphenyl derivatives: Compounds with an ethoxyphenyl group can have similar chemical properties and reactivity.
Methylbenzenesulfonate derivatives: These compounds share the sulfonate group and may have similar solubility and stability properties.
Uniqueness
4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure can lead to distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H32N2O5S2 |
---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
[4-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H32N2O5S2/c1-6-35-23-15-18(9-14-22(23)36-38(33,34)20-11-7-17(2)8-12-20)26-30-27(32)25-21-13-10-19(29(3,4)5)16-24(21)37-28(25)31-26/h7-9,11-12,14-15,19H,6,10,13,16H2,1-5H3,(H,30,31,32) |
InChI Key |
UPCXUVZCJATTEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2)OS(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.